molecular formula C5H11ClN2O4S2 B2522805 4-Methanesulfonylpiperazine-1-sulfonyl chloride CAS No. 1339024-98-4

4-Methanesulfonylpiperazine-1-sulfonyl chloride

Cat. No.: B2522805
CAS No.: 1339024-98-4
M. Wt: 262.72
InChI Key: GRBIWZOPWQAQCY-UHFFFAOYSA-N
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Description

4-Methanesulfonylpiperazine-1-sulfonyl chloride is a chemical compound with the molecular formula C5H11ClN2O4S2 and a molecular weight of 262.74 g/mol . It is characterized by the presence of both methanesulfonyl and sulfonyl chloride functional groups attached to a piperazine ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methanesulfonylpiperazine-1-sulfonyl chloride typically involves the reaction of piperazine with methanesulfonyl chloride and sulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

    Preparation of Methanesulfonyl Chloride: Methanesulfonyl chloride is prepared by reacting methanesulfonic acid with thionyl chloride.

    Reaction with Piperazine: Piperazine is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form 4-methanesulfonylpiperazine.

    Sulfonylation: The resulting 4-methanesulfonylpiperazine is then reacted with sulfonyl chloride to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Methanesulfonylpiperazine-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction Reactions: The methanesulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water to form the corresponding sulfonic acid and hydrochloric acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Hydrolysis: The reaction is carried out in the presence of water or aqueous base.

Major Products Formed

    Substitution Reactions: The major products are sulfonamide, sulfonate ester, and sulfonothioate derivatives.

    Oxidation Reactions: The major products are sulfone derivatives.

    Reduction Reactions: The major products are sulfide derivatives.

    Hydrolysis: The major products are sulfonic acid and hydrochloric acid.

Scientific Research Applications

4-Methanesulfonylpiperazine-1-sulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonamide and sulfonate derivatives.

    Biology: It is used in the modification of biomolecules such as proteins and peptides to introduce sulfonyl groups.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methanesulfonylpiperazine-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The sulfonyl chloride group is highly electrophilic and can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively. The methanesulfonyl group can also participate in various chemical reactions, including oxidation and reduction.

Comparison with Similar Compounds

4-Methanesulfonylpiperazine-1-sulfonyl chloride can be compared with other similar compounds such as:

    4-Methanesulfonylpiperazine: Lacks the sulfonyl chloride group and is less reactive.

    Piperazine-1-sulfonyl chloride: Lacks the methanesulfonyl group and has different reactivity.

    Methanesulfonyl chloride: Lacks the piperazine ring and has different applications.

The uniqueness of this compound lies in the presence of both methanesulfonyl and sulfonyl chloride groups, which provide a combination of reactivity and versatility in chemical reactions.

Properties

IUPAC Name

4-methylsulfonylpiperazine-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClN2O4S2/c1-13(9,10)7-2-4-8(5-3-7)14(6,11)12/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBIWZOPWQAQCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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